N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide
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Overview
Description
N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole moiety, which is known for its biological activity, and a pyrimidine group, which is often found in pharmaceutical compounds.
Preparation Methods
The synthesis of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE typically involves multiple steps, starting with the preparation of the indole and pyrimidine intermediates. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The pyrimidine moiety can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea . These intermediates are then coupled using standard amide bond formation techniques, such as the use of coupling agents like N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Chemical Reactions Analysis
N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the enzyme Notum, which deacylates Wnt proteins, thereby modulating Wnt signaling pathways . This inhibition can lead to the upregulation of Wnt signaling, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE can be compared with other indole and pyrimidine derivatives:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Melatonin: A hormone that regulates sleep-wake cycles and has neuroprotective effects.
Brequinar: An inhibitor of dihydroorotate dehydrogenase, used in clinical trials for various diseases.
The uniqueness of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE lies in its dual functionality, combining the biological activities of both indole and pyrimidine moieties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20FN5O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C18H20FN5O/c19-14-4-5-16-15(11-14)13(12-24-16)6-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-5,8-9,11-12,24H,1,3,6-7,10H2,(H,20,25)(H,21,22,23) |
InChI Key |
NZPNMCXKLXEZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCCC(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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